N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound that features a thiazolidine ring, a pyrrole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazolidine ring through a cyclization reaction involving a thiol and an amine. The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone. The final step involves coupling the thiazolidine and pyrrole intermediates with a cyclohexyl acetamide derivative under controlled conditions, such as using a base catalyst and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as solvent recycling and the use of non-toxic reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Typical reaction conditions involve moderate temperatures (25-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of nitro groups results in the formation of amines .
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazolidine ring is particularly important for this interaction, as it can form hydrogen bonds and other non-covalent interactions with the enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzenesulfonamide
- N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-(1H-pyrazol-1-yl)-4-piperidinecarboxamide
Uniqueness
Compared to similar compounds, N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is unique due to the presence of both a thiazolidine and a pyrrole ring, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H27N3O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C21H27N3O3S/c25-20(17-21(11-2-1-3-12-21)23-13-4-5-14-23)22-18-7-9-19(10-8-18)24-15-6-16-28(24,26)27/h4-5,7-10,13-14H,1-3,6,11-12,15-17H2,(H,22,25) |
InChI Key |
ZVZQGVGZJITMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.